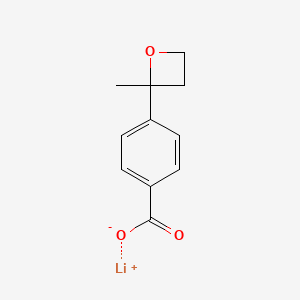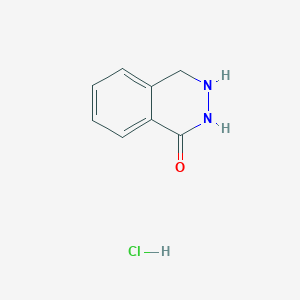
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is a chemical compound with the CAS Number: 2138042-45-0 . It has a molecular weight of 198.15 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 4-(2-methyloxetan-2-yl)benzoate . The InChI code for this compound is 1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The shipping temperature is normal .Mécanisme D'action
The mechanism of action of Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is not fully understood, but it is believed to involve the migration of lithium ions through the crystal lattice of the compound. The high ionic conductivity of this compound is thought to be due to the formation of a stable lithium ion pathway within the crystal structure, which allows for the efficient transfer of ions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of exposure to this compound are not well understood, and further research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate in lab experiments is its high ionic conductivity, which allows for the efficient transfer of ions. Additionally, this compound is stable under a wide range of conditions and can be easily synthesized in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for research on Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new applications for the compound. Additionally, the long-term effects of exposure to this compound need to be studied in more detail to ensure its safety for use in scientific research.
Méthodes De Synthèse
The synthesis of Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate involves the reaction of benzoic acid with lithium hydroxide in the presence of 2-methyloxetan-2-yl, which acts as a stabilizer. The reaction is carried out under an inert atmosphere of nitrogen, and the resulting product is then purified by recrystallization. The purity of the final product can be determined by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Applications De Recherche Scientifique
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate has been extensively used in scientific research due to its unique properties. It has been shown to exhibit high ionic conductivity, making it an ideal candidate for use in various electrochemical applications such as lithium-ion batteries, fuel cells, and supercapacitors. This compound has also been used as an electrolyte in dye-sensitized solar cells, where it acts as a charge carrier and enhances the overall efficiency of the device.
Safety and Hazards
Propriétés
IUPAC Name |
lithium;4-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZCWDRMDBNHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=C(C=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138042-45-0 |
Source


|
| Record name | lithium(1+) 4-(2-methyloxetan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)



![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)


![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624347.png)

![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)
